Catalyst-Free SuFEx Reactivity: Quantitative Yield vs. 4-Cyanobenzenesulfonyl Fluoride
In a head-to-head comparison under identical SuFEx conditions (TMS-morpholine, DABCO, rt), 4-nitrobenzenesulfonyl fluoride delivered quantitative yield of the sulfonamide product 3x without requiring a Lewis acid catalyst, whereas 4-cyanobenzenesulfonyl fluoride yielded only 28% under the same catalyst-free conditions [1]. Addition of Ca(NTf2)2 was necessary to drive the 4-cyano analog to 94% yield, demonstrating that the para-nitro group intrinsically activates the S–F bond for nucleophilic displacement.
| Evidence Dimension | Yield in catalyst-free SuFEx with TMS-morpholine |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) |
| Comparator Or Baseline | 4-Cyanobenzenesulfonyl fluoride: 28% yield without catalyst, 94% with Ca(NTf2)2 |
| Quantified Difference | >72 percentage-point advantage without catalyst |
| Conditions | SuFEx reaction with 4-(trimethylsilyl)morpholine, DABCO (50 mol%), room temperature, 18 h [1] |
Why This Matters
This differential reactivity enables catalyst-free bioconjugation workflows, reducing purification steps and avoiding metal contamination in biological assays.
- [1] Yassa, T. D.; Fang, Y.; Ravelo, L. K.; Anand, S.; Arora, S.; Ball, N. D. Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Org. Lett. 2024, 26 (45), 9663–9668. View Source
